Tetrahydrozoline-d4 Hydrochloride

描述

Tetrahydrozoline-d4 Hydrochloride is a deuterium-labeled derivative of Tetrahydrozoline Hydrochloride. It is an imidazoline derivative and acts as an alpha-adrenergic agonist, causing vasoconstriction. This compound is widely used in scientific research, particularly in the study of nasal and conjunctival congestion .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrozoline-d4 Hydrochloride involves the incorporation of deuterium into the Tetrahydrozoline Hydrochloride molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium without affecting the overall structure of the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

化学反应分析

Types of Reactions

Tetrahydrozoline-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .

科学研究应用

Pharmacological Properties

Tetrahydrozoline is a sympathomimetic amine that acts as a selective alpha-1 adrenergic receptor agonist. It is commonly used in ophthalmic solutions to relieve redness caused by minor irritations such as smoke, dust, or swimming. The mechanism of action involves the temporary narrowing of blood vessels in the eye, which reduces redness and swelling .

Recent advancements have introduced novel analytical techniques for the detection of tetrahydrozoline and its derivatives. A study highlighted the use of screen-printed carbon electrodes modified with copper oxide/zeolite nanostructures for eco-friendly detection of tetrahydrozoline residues in eye drop samples. This method demonstrated high sensitivity with a limit of detection value of 0.0799 μg/mL .

Table 2: Comparison of Analytical Techniques for Tetrahydrozoline Detection

| Technique | Sensitivity | Specificity | Reference |

|---|---|---|---|

| Screen-Printed Carbon Electrodes | 0.0799 μg/mL | High | |

| Liquid Chromatography | Varies | Moderate | |

| Gas Chromatography | Varies | High |

Toxicological Implications

Tetrahydrozoline has been associated with several cases of toxicity, particularly due to accidental ingestion or misuse. Reports indicate that overdose can lead to severe cardiovascular effects such as bradycardia and hypotension due to central alpha-adrenergic receptor activation . A notable case involved a 76-year-old man who experienced complete heart block after ingesting an excessive amount of tetrahydrozoline .

Case Study: Tetrahydrozoline Toxicity

- Subject : 76-year-old male

- Incident : Ingestion of 120 mL of 0.05% tetrahydrozoline (equivalent to eight bottles of Visine).

- Symptoms : Bradycardia, complete heart block.

- Outcome : Required medical intervention; highlights the need for awareness regarding the potential risks associated with misuse.

Future Research Directions

The unique properties of tetrahydrozoline-d4 Hydrochloride present opportunities for further research into its applications beyond traditional uses. Potential areas include:

- Development of safer formulations with reduced toxicity.

- Exploration of its effects on central nervous system pathways.

- Investigation into its role in drug delivery systems due to its ability to cross the blood-brain barrier rapidly.

作用机制

Tetrahydrozoline-d4 Hydrochloride exerts its effects by stimulating alpha-adrenergic receptors in the arterioles of the conjunctiva and nasal mucosa. This stimulation leads to vasoconstriction, reducing blood flow and alleviating congestion. The molecular targets include alpha-1 adrenergic receptors, and the pathways involved include the activation of G-protein-coupled receptors (GPCRs) that regulate vascular tone .

相似化合物的比较

Similar Compounds

Naphazoline: Another imidazoline derivative used as a decongestant.

Oxymetazoline: A long-acting alpha-adrenergic agonist used in nasal sprays.

Xylometazoline: A nasal decongestant with a similar mechanism of action.

Uniqueness

Tetrahydrozoline-d4 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can alter the metabolic profile of the compound, making it a valuable tool in drug development and research .

生物活性

Tetrahydrozoline-d4 Hydrochloride is a deuterated form of Tetrahydrozoline, an imidazoline derivative primarily used as a topical decongestant. This compound exhibits significant biological activity, particularly as an α-adrenoceptor agonist, which has implications for its therapeutic applications and safety profile.

- Molecular Formula : C13H17ClN2

- Molecular Weight : 236.74 g/mol

- Boiling Point : 393.5ºC at 760 mmHg

- Melting Point : 197 °C

Tetrahydrozoline-d4 acts primarily as a selective agonist for the α1-adrenergic receptors. This interaction leads to vasoconstriction in ocular and nasal tissues, alleviating symptoms associated with allergic rhinitis and ocular irritation. The compound also crosses the blood-brain barrier, influencing α2-adrenergic receptors, which can result in effects such as hypotension and bradycardia .

Pharmacodynamics

The pharmacological effects of Tetrahydrozoline-d4 can be summarized as follows:

- Vasoconstriction : Reduces redness in the eyes and nasal congestion.

- Sympathomimetic Effects : Mimics sympathetic nervous system responses, leading to decreased central sympathetic outflow.

- Absorption : Rapidly absorbed when administered topically; oral administration leads to systemic effects due to its ability to cross the blood-brain barrier .

Safety and Toxicity

Tetrahydrozoline-d4 is generally considered safe when used topically. However, there are reports of toxicity, particularly in children following accidental ingestion. The lowest published toxic dose (TDLo) for children is noted at 175 mg/kg . Adverse effects can include sedation, hypotension, and bradycardia, especially in cases of overdose.

Research Findings

Recent studies have explored various aspects of Tetrahydrozoline-d4's biological activity:

- Electrochemical Behavior : A study utilizing screen-printed carbon electrodes modified with copper oxide/zeolite nanostructures demonstrated enhanced detection capabilities for Tetrahydrozoline in biological fluids. The oxidation mechanism involved the nitrogen atom in the imidazoline ring, indicating a complex interaction with the electrode surface .

- Pharmacokinetics : Following ocular administration of Tetrahydrozoline (0.05%), concentrations in serum ranged from 0.068 to 0.380 ng/mL, with a half-life of approximately 6 hours . This rapid absorption underscores its efficacy but also highlights potential risks when misused.

- Case Studies : Clinical observations have noted prolonged cardiovascular effects after unintentional ingestion, emphasizing the need for careful monitoring when administering this compound to vulnerable populations such as children .

Data Table: Summary of Biological Activity and Effects

| Property | Details |

|---|---|

| Mechanism of Action | α1-adrenergic receptor agonist |

| Therapeutic Uses | Decongestant for nasal and ocular symptoms |

| Absorption | Rapidly absorbed; crosses blood-brain barrier |

| Half-life | ~6 hours |

| Toxicity | TDLo in children: 175 mg/kg |

| Common Side Effects | Hypotension, bradycardia, sedation |

属性

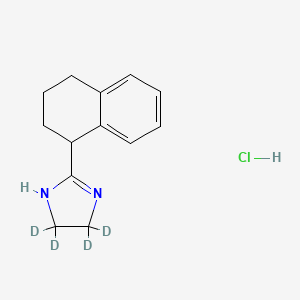

IUPAC Name |

4,4,5,5-tetradeuterio-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);1H/i8D2,9D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJORNXNYWNIWEY-JRWKTVICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)C2CCCC3=CC=CC=C23)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246814-66-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246814-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。